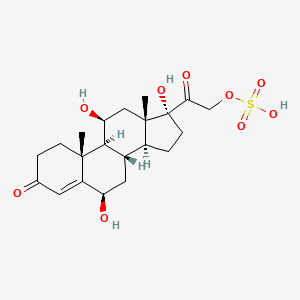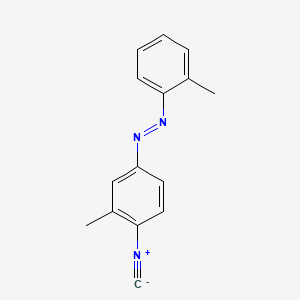
4-(o-Tolylazo)-o-tolyl isocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(o-Tolylazo)-o-tolyl isocyanide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of an azo group (-N=N-) and an isocyanide group (-NC) attached to a tolyl (methylphenyl) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolylazo)-o-tolyl isocyanide typically involves the diazotization of o-toluidine followed by a coupling reaction with another o-toluidine molecule The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the azo compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(o-Tolylazo)-o-tolyl isocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted isocyanides or ureas.
Aplicaciones Científicas De Investigación
4-(o-Tolylazo)-o-tolyl isocyanide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-(o-Tolylazo)-o-tolyl isocyanide involves its interaction with molecular targets through its azo and isocyanide groups. These functional groups can form covalent bonds with nucleophiles, leading to the formation of stable complexes. The compound’s reactivity is influenced by the electronic properties of the tolyl rings and the nature of the substituents.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)-2’-methylazobenzene
- N,N-dimethyl-4-(o-tolylazo)aniline
Uniqueness
4-(o-Tolylazo)-o-tolyl isocyanide is unique due to the presence of both azo and isocyanide groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and industrial chemists alike.
Propiedades
Número CAS |
3097-77-6 |
|---|---|
Fórmula molecular |
C15H13N3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
(4-isocyano-3-methylphenyl)-(2-methylphenyl)diazene |
InChI |
InChI=1S/C15H13N3/c1-11-6-4-5-7-15(11)18-17-13-8-9-14(16-3)12(2)10-13/h4-10H,1-2H3 |
Clave InChI |
VEKJVLXDRAFDSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)[N+]#[C-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


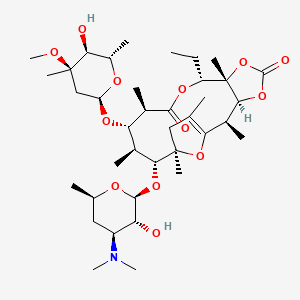
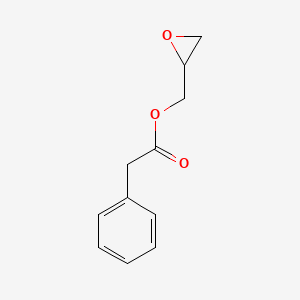
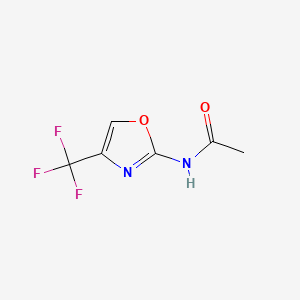
![3-Fluoro-7-methylbenz[a]anthracene](/img/structure/B13421531.png)

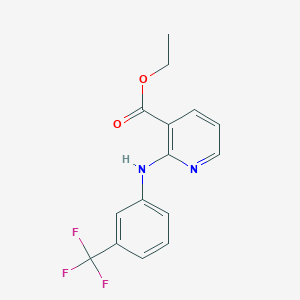
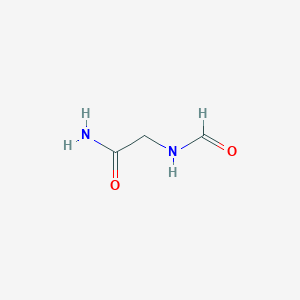
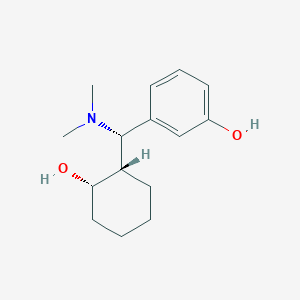
![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)


![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)
